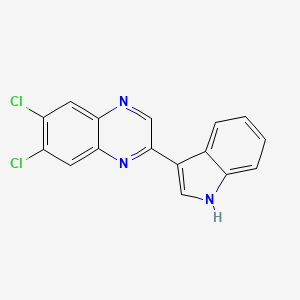
6,7-Dichloro-2-(1H-indol-3-yl)-quinoxaline
説明
The compound “6,7-Dichloro-2-(1H-indol-3-yl)-quinoxaline” is a complex organic molecule. It likely contains an indole and a quinoxaline group, both of which are common structures in organic chemistry .
Molecular Structure Analysis
The molecular structure of “6,7-Dichloro-2-(1H-indol-3-yl)-quinoxaline” likely involves an indole ring (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring) and a quinoxaline ring (a bicyclic structure consisting of two benzene rings fused to a nitrogen-containing ring). The “6,7-Dichloro” part suggests that there are two chlorine atoms attached to the 6th and 7th positions of one of these rings .Physical And Chemical Properties Analysis
The physical and chemical properties of “6,7-Dichloro-2-(1H-indol-3-yl)-quinoxaline” would depend on its specific structure. Factors that could influence these properties include the presence and position of functional groups, the overall shape and size of the molecule, and the presence of any chiral centers .科学的研究の応用
Synthesis and Chemical Properties
- Novel Synthesis Approaches : A new methodology for synthesizing indolofuroquinoxaline derivatives has been developed, offering a greener and more scalable approach than previous methods (Nikumbh et al., 2016).
- Structure-Activity Relationships : Research on 1,4-dihydro-quinoxaline-2,3-diones, including 6,7-dichloro derivatives, reveals insights into their binding affinity and functional antagonism related to NMDA receptors, with implications for neurological research (Fray et al., 2001).
- Antifungal Potential : Synthesis of new 5,6-dihydro-indolo[1,2-a]quinoxaline derivatives demonstrates potential as novel antifungal agents, offering a new avenue for agricultural fungicide development (Xu & Fan, 2011).
Biological and Pharmacological Activities
- Diverse Pharmacological Activities : Indoloquinoxaline fused with azetidinones shows potential for various pharmacological activities, including anti-inflammatory and antimicrobial properties (Padmini et al., 2015).
- Biologically Important Synthesis : Research on (1H-indol-3-yl)quinoxalines offers routes to synthesize biologically significant compounds, indicating potential for medical applications (Kamila et al., 2011).
- DNA and RNA Interaction : 6H-Indolo[2,3-b]quinoxaline compounds show potential for DNA and RNA interaction, useful for pharmaceutical applications and research into nucleic acids (Wamberg et al., 2006).
Potential Applications in Agriculture and Medicine
- Pesticidal Activities : Quinoxaline derivatives, including 6H-indolo[2,3-b]quinoxalines, have shown promising results in herbicidal, fungicidal, and insecticidal activities, suggesting potential use in agricultural pest control (Liu et al., 2020).
- Cytotoxic Activity and Cancer Research : Synthesized oxepine and azepine fused N-heterocyclic derivatives of 6,7-dichloro quinoxaline exhibit anti-proliferative properties against cancer cell lines, indicating potential for cancer treatment research (Kumar et al., 2017).
将来の方向性
特性
IUPAC Name |
6,7-dichloro-2-(1H-indol-3-yl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N3/c17-11-5-14-15(6-12(11)18)21-16(8-20-14)10-7-19-13-4-2-1-3-9(10)13/h1-8,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBMOZJNNZKXPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NC4=CC(=C(C=C4N=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dichloro-2-(1H-indol-3-yl)-quinoxaline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



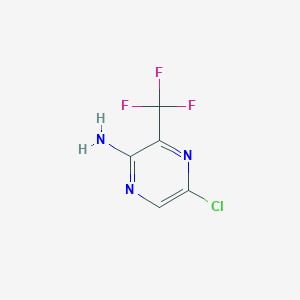
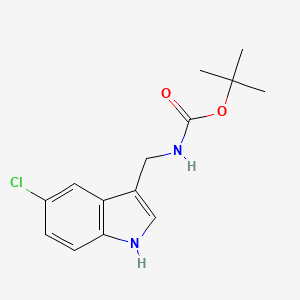
![Ethyl 2-[(2-bromobutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1443533.png)
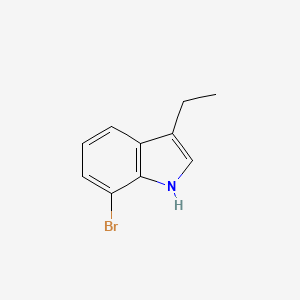
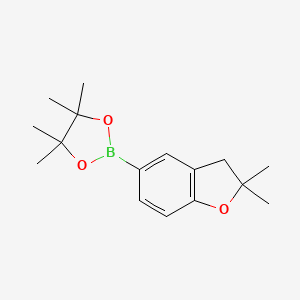
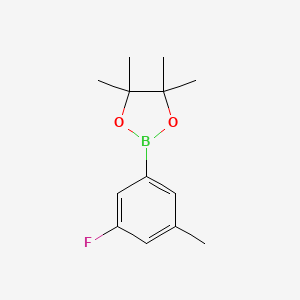
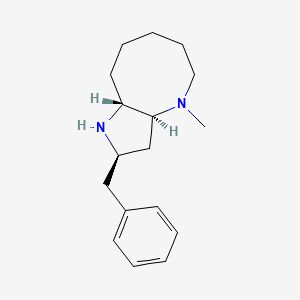
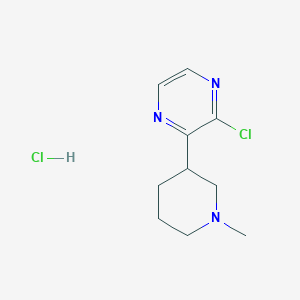
![Cyclopentanecarboxylic acid [2-(4-amino-pyrazol-1-yl)-ethyl]-amide dihydrochloride](/img/structure/B1443543.png)
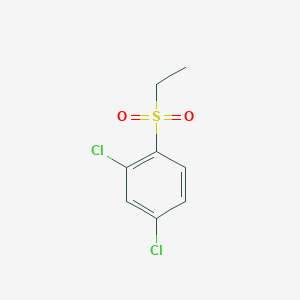
![8-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1443546.png)
![7-[1-[2-(Piperidin-1-ylmethyl)benzoyl]piperidin-2-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1443551.png)
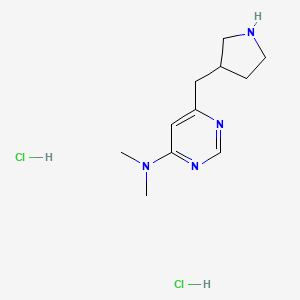
![[4-(2-Piperidin-4-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-amine hydrochloride](/img/structure/B1443554.png)